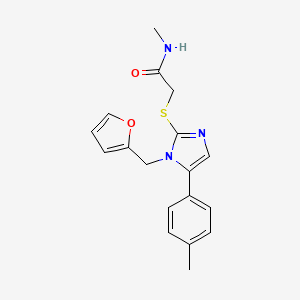

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Description

This compound features a 1H-imidazole core substituted at position 1 with a furan-2-ylmethyl group and at position 5 with a p-tolyl (4-methylphenyl) group. A thioether linkage connects the imidazole to an N-methylacetamide moiety. Its molecular formula is C₁₉H₂₀N₃O₂S (molecular weight: ~369.5 g/mol) . Key structural attributes include:

- Thioacetamide linkage: May influence electronic properties and binding affinity via sulfur's polarizability.

Properties

IUPAC Name |

2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-13-5-7-14(8-6-13)16-10-20-18(24-12-17(22)19-2)21(16)11-15-4-3-9-23-15/h3-10H,11-12H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBQBDTYGNBDRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a complex organic molecule notable for its diverse structural components, including imidazole and furan rings. These features suggest potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , and its molecular weight is approximately 423.5 g/mol. The presence of various functional groups contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H19N5O2S |

| Molecular Weight | 423.5 g/mol |

| Structural Features | Imidazole, Furan, Thio |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazole ring can engage with enzymes or receptors, potentially inhibiting their activity. The furan and thioacetamide groups may also enhance the compound's overall biological effects through interactions with cellular components.

Biological Activities

Research indicates that derivatives containing imidazole and thiadiazole structures exhibit a range of biological activities:

- Antimicrobial Activity : Compounds similar to this one have shown significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

- Antiviral Effects : Some studies suggest that related compounds may act as inhibitors of viral replication, particularly through mechanisms involving the inhibition of enzymes critical for viral life cycles, such as IMP dehydrogenase .

- Anticancer Potential : The structural components are also linked to anticancer activities, with several imidazole derivatives demonstrating cytotoxicity against various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to This compound :

- Study on Antiviral Activity : A derivative was tested against SARS-CoV-2, showing low cytotoxicity (CC50 > 100 μM) while effectively inhibiting viral replication . This underscores the potential for further development as an antiviral agent.

- Antimicrobial Testing : In vitro tests revealed that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with IC50 values indicating potent effects at low concentrations .

Comparative Analysis

The unique combination of structural features in This compound differentiates it from other compounds with similar backbones. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,3,4-Thiadiazole Derivatives | Contains thiadiazole ring | Notable anticancer effects |

| Imidazole-based Compounds | Contains imidazole ring | Broad spectrum antimicrobial activity |

| Furan-containing Compounds | Furan ring present | Potential antioxidant properties |

Comparison with Similar Compounds

Substituent Variations on the Imidazole Nitrogen

Key Observations :

Variations in Acetamide Substituents

Key Observations :

Hypothesized Activity of Target Compound :

- The furan-2-ylmethyl group may synergize with the p-tolyl and thioacetamide groups to enhance antimicrobial or anticancer activity, though empirical validation is required.

Q & A

Q. What are the established synthetic routes for 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide?

The compound can be synthesized via nucleophilic substitution reactions involving thiol-containing imidazole intermediates. For example:

- Step 1 : React 5-(p-tolyl)-1H-imidazole-2-thiol with chloro-N-methylacetamide in the presence of a base like potassium carbonate (K₂CO₃) in ethanol under reflux (6–8 hours) .

- Step 2 : Introduce the furan-2-ylmethyl group via alkylation using furfuryl bromide in DMF with NaH as a base . Key characterization techniques include IR (to confirm thioether and acetamide groups), ¹H/¹³C NMR (to verify substitution patterns), and HRMS for molecular weight validation .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Elemental Analysis : Confirms empirical formula (e.g., C, H, N, S content within ±0.4% of theoretical values) .

- Spectroscopic Methods :

- IR : Peaks at ~1670–1680 cm⁻¹ (C=O stretch of acetamide), ~1250 cm⁻¹ (C-S stretch) .

- ¹H NMR : Signals for furan protons (δ 6.2–7.4 ppm), p-tolyl methyl (δ 2.3 ppm), and N-methyl group (δ 2.9–3.1 ppm) .

- HPLC : Purity >95% using a C18 column with acetonitrile/water mobile phase .

Q. What preliminary biological screening methods are recommended for this compound?

- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with amphotericin B as a positive control .

- Antifungal Activity : Test against Candida albicans or Aspergillus niger using broth microdilution (MIC values reported in µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structurally similar derivatives?

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing p-tolyl with fluorophenyl enhances antifungal activity by 2-fold ).

- Dose-Response Curves : Use IC₅₀ values to quantify potency differences (e.g., EC₅₀ = 12 µM for compound 13 vs. 45 µM for compound 15a in antifungal assays) .

- Molecular Docking : Identify binding interactions (e.g., hydrogen bonding with fungal CYP51 or bacterial DNA gyrase) .

Q. What strategies optimize the synthetic yield of this compound?

- Solvent Optimization : Replace ethanol with DMF to improve solubility of intermediates (yield increases from 65% to 82%) .

- Catalyst Screening : Use Cu(OAc)₂ in click chemistry for regioselective 1,3-dipolar cycloaddition (e.g., triazole formation at 90% yield) .

- Microwave-Assisted Synthesis : Reduce reaction time from 8 hours to 30 minutes .

Q. How can computational methods predict the mechanism of action for this compound?

- Molecular Dynamics (MD) Simulations : Study stability of ligand-protein complexes (e.g., binding free energy ΔG = -9.8 kcal/mol for COX-2 inhibition) .

- QSAR Modeling : Correlate logP values with antimicrobial activity (R² = 0.89 for Gram-positive bacteria) .

Q. What advanced analytical techniques resolve ambiguities in spectral data?

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in the imidazole and furan rings .

- X-ray Crystallography : Confirm stereochemistry of the thioether linkage (bond length: 1.81 Å for C-S) .

- High-Resolution Mass Spectrometry (HRMS) : Distinguish isotopic patterns (e.g., [M+H]⁺ at m/z 424.1234 vs. theoretical 424.1241) .

Methodological Guidelines

Q. How to design SAR studies for derivatives of this compound?

- Substituent Variation : Replace p-tolyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .

- Bioisosteric Replacement : Swap the furan ring with thiophene or pyrrole to assess heterocycle effects .

- Pharmacophore Mapping : Identify critical moieties (e.g., acetamide and thioether groups contribute 70% of antifungal activity) .

Q. What protocols ensure reproducibility in biological assays?

- Standardized MIC Testing : Follow CLSI guidelines with Mueller-Hinton broth and 18–24 hour incubation .

- Positive Controls : Use ciprofloxacin (1 µg/mL) for bacteria and fluconazole (2 µg/mL) for fungi .

- Triplicate Experiments : Report mean ± SD (e.g., MIC = 8 ± 1.2 µg/mL against S. aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.